molecular formula C14H6F2N4O B1666246 3-Fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile CAS No. 327056-26-8

3-Fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile

Cat. No. B1666246
M. Wt: 284.22 g/mol
InChI Key: RBSPCALDSNXWEP-UHFFFAOYSA-N
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Description

3-Fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile (FOPO) is a fluorinated heterocyclic compound, which is an important synthetic intermediate in organic chemistry. FOPO has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and materials science. FOPO is a highly versatile building block, which can be used to create polymers, dyes, and other compounds. It is also used as a starting material for the synthesis of a variety of pharmaceuticals, such as antibiotics and anti-cancer drugs.

Scientific Research Applications

Metabotropic Glutamate Receptor Antagonists

Research has explored compounds similar to 3-Fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile as potential metabotropic glutamate receptor antagonists. These compounds, including 3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile, have shown promising results in enhancing in vitro potency, suggesting potential applications in neurological research and drug development (Poon et al., 2004); (Tehrani et al., 2005).

Herbicidal Activity

A study on novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring bearing a thioether moiety, which are structurally related to the compound , demonstrated moderate to high herbicidal activity against various weeds (Tajik & Dadras, 2011).

Anticancer Potential

1,2,4-oxadiazole derivatives, similar to the compound , have been investigated for their anticancer activity. Studies have indicated that these compounds exhibit promising activity against various cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Vaidya et al., 2020).

Positron Emission Tomography (PET) Imaging

Research has been conducted on analogs of 3-Fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile for developing PET imaging agents. These compounds have shown high affinity for metabotropic glutamate subtype-5 receptors, suggesting their use in PET imaging for neurological studies (Siméon et al., 2007).

Antimicrobial and Analgesic Agents

Derivatives of 1,3,4-oxadiazole have been synthesized and tested for their antimicrobial and analgesic activities. These studies indicate the potential of these compounds in developing new therapeutic agents for treating infections and pain (Ramaprasad et al., 2013).

GABAA/Benzodiazepine Receptor Interaction

Imidazo[1,5-a]quinoxaline amides and carbamates, structurally related to 3-Fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile, have been explored for their binding affinity to the GABAA/benzodiazepine receptor, suggesting their potential in neurological and psychiatric research (Tenbrink et al., 1994).

Antimycobacterial Activity

Compounds with 1,2,4-oxadiazole-pyranopyridine/chromene hybrids, similar to the compound , have been tested for their activity against Mycobacterium tuberculosis. This research suggests their potential in developing new treatments for tuberculosis (Kumar et al., 2011).

Fluorescence Aniline Sensing

Thiophene substituted 1,3,4-oxadiazole derivatives have been studied for their potential as aniline sensors via fluorescence quenching, indicating applications in chemical sensing and environmental monitoring (Naik et al., 2018).

properties

IUPAC Name

3-fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F2N4O/c15-10-1-2-12(18-7-10)13-19-14(21-20-13)9-3-8(6-17)4-11(16)5-9/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSPCALDSNXWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile

CAS RN

327056-26-8
Record name AZD-9272
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327056268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-9272
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54SQ9B412I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Nag, K Varnäs, R Arakawa, M Jahan… - ACS Chemical …, 2020 - ACS Publications
The metabotropic glutamate receptor subtype mGluR5 has been proposed as a potential drug target for CNS disorders such as anxiety, depression, Parkinson’s disease, and epilepsy. …
Number of citations: 3 pubs.acs.org
MDB Swedberg, P Raboisson - Journal of Pharmacology and Experimental …, 2014 - ASPET
The metabotropic glutamate receptor 5 (mGluR5) antagonists fenobam, MPEP (2-methyl-6-(phenylethynyl) pyridine), and MTEP (3-[(2-methyl-1, 3-thiazol-4-yl) ethynyl] pyridine) were …
Number of citations: 17 jpet.aspetjournals.org
JD Andersson, N Seneca, P Truong, D Wensbo… - Nuclear medicine and …, 2013 - Elsevier
INTRODUCTION: The aims of the present positron emission tomography (PET) study were to set up a system for 11 C-cyanation labeling of the selective mGluR5-antagonist [ 11 C]…
Number of citations: 22 www.sciencedirect.com
MDB Swedberg - Journal of pharmacological and toxicological methods, 2016 - Elsevier
Drug discrimination studies for assessment of psychoactive properties of drugs in safety pharmacology and drug abuse and drug dependence potential evaluation have traditionally …
Number of citations: 17 www.sciencedirect.com

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